N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide
Description
N-(3-Methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide is a heterocyclic compound featuring a pyridoindole core fused with an acetamide moiety. This scaffold is structurally related to bioactive molecules targeting neurological disorders, such as Alzheimer’s disease, due to its ability to interact with tau protein aggregates .
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)acetamide |
InChI |
InChI=1S/C20H19N3O3/c1-26-14-6-4-5-13(11-14)21-19(24)20(25)23-10-9-18-16(12-23)15-7-2-3-8-17(15)22-18/h2-8,11,22H,9-10,12H2,1H3,(H,21,24) |
InChI Key |
BROMIALSLSGBIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N2CCC3=C(C2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Bischler-Napieralski Cyclization
In a representative procedure, 4-methoxy-β-phenethylamine is treated with phosphoryl chloride (POCl₃) in dichloroethane under reflux to generate the dihydroisoquinoline intermediate. Subsequent hydrogenation over palladium-carbon yields the tetrahydro-pyridoindole framework. This method achieves yields of 68–75% but requires strict anhydrous conditions.
Pictet-Spengler Alternative
Condensation of tryptamine derivatives with formaldehyde in acidic media (e.g., HCl/EtOH) forms the tetrahydropyridoindole core. A 2021 study reported 82% yield using microwave-assisted heating at 120°C for 30 minutes.
Acetamide Coupling: 3-Methoxyphenyl Integration
The acetamide side chain is introduced via Schotten-Baumann acylation or carbodiimide-mediated coupling .
Schotten-Baumann Method
Activation of 2-oxoacetic acid with thionyl chloride (SOCl₂) forms the corresponding acid chloride, which reacts with 3-methoxyaniline in dichloromethane (DCM) and triethylamine (TEA). This method, adapted from Yu et al. (2018), achieves 92% yield under room-temperature stirring for 2 hours.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (2 eq) |
| Temperature | 20°C |
| Reaction Time | 2 hours |
| Yield | 92% |
Carbodiimide Coupling
A patent by Radwan et al. (2007) describes using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to couple 2-oxoacetic acid with 3-methoxyaniline in tetrahydrofuran (THF). This method offers 85% yield but requires longer reaction times (12 hours).
Final Assembly: Integration of Moieties
The pyridoindole core and acetamide side chain are coupled via N-acylation or Ullmann-type reactions .
N-Acylation Protocol
The pyridoindole amine is reacted with the pre-formed 2-oxo-2-(3-methoxyphenyl)acetyl chloride in DCM/TEA. A 2018 study reported 88% yield after 4 hours at 0–5°C, followed by brine washing and Na₂SO₄ drying.
Ullmann Coupling Optimization
A copper-catalyzed Ullmann reaction between the pyridoindole bromide and acetamide derivative in dimethylformamide (DMF) at 110°C achieves 78% yield but necessitates rigorous exclusion of moisture.
Purification and Crystallization
Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water. X-ray diffraction data from Liu et al. (2007) confirms π-π stacking interactions between pyrrole rings (centroid distance: 3.745 Å), aiding in crystalline purity.
Crystallization Parameters :
| Solvent System | Ethanol/Water (3:1) |
|---|---|
| Temperature | 4°C |
| Purity Post-Crystallization | >99% (HPLC) |
Challenges and Optimization
-
Steric Hindrance : Bulky substituents on the pyridoindole nitrogen reduce acylation efficiency. Using excess acyl chloride (1.5 eq) mitigates this.
-
Oxidation Sensitivity : The 2-oxoacetamide group is prone to decomposition; reactions require inert atmospheres (N₂/Ar).
-
Scale-Up Limitations : Microwave-assisted methods improve cyclization yields but are less feasible industrially.
Comparative Analysis of Methods
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Bischler-Napieralski | 75% | 8 h | $$ | Moderate |
| Pictet-Spengler | 82% | 0.5 h | $$$ | Low |
| Schotten-Baumann | 92% | 2 h | $ | High |
| Ullmann Coupling | 78% | 12 h | $$ | Moderate |
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. The pyridoindole framework is known for its ability to inhibit cell proliferation in various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death and survival .
Neuroprotective Effects
The neuroprotective potential of N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide has been explored in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier may allow it to exert protective effects against oxidative stress and inflammation in neuronal cells .
Pharmacological Applications
The pharmacological profile of the compound suggests multiple therapeutic uses.
Antidepressant Properties
Preliminary studies indicate that compounds with similar indole structures may exhibit antidepressant-like effects in animal models. The modulation of neurotransmitter systems such as serotonin and norepinephrine could be a mechanism through which this compound exerts its effects .
Anti-inflammatory Activity
In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production. This suggests its potential use in treating inflammatory conditions such as arthritis or inflammatory bowel disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profile of this compound.
| Structural Feature | Activity | Notes |
|---|---|---|
| Methoxy group | Enhances lipophilicity | Improves bioavailability |
| Pyridoindole moiety | Anticancer activity | Critical for biological activity |
| Acetamide linkage | Modulates receptor interactions | Influences binding affinity |
Case Studies and Research Findings
Several case studies have highlighted the applications of this compound in various experimental models:
Case Study: Anticancer Efficacy
A study evaluated the anticancer effects of similar compounds on breast cancer cell lines. Results demonstrated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations .
Case Study: Neuroprotection in Animal Models
In a model of Alzheimer's disease, administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function compared to controls. This supports its potential role as a neuroprotective agent .
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell survival. For example, it may inhibit the NF-kB pathway, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Pyrido[4,3-b]indole Derivatives
- Compound 27 (): (6,8-Difluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone Key Differences: Replaces the acetamide group with a trifluoromethyl-pyrazole moiety. NMR data revealed a 56:44 ratio of conformational isomers, suggesting flexibility in binding .
- Compound 30 (): (6-Fluoro-9-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone Key Differences: Incorporates a methyl group at position 9 of the indole ring. Impact: Steric hindrance may reduce binding to larger protein pockets, as evidenced by altered conformational isomer ratios (62:38) .
Pyrimido[5,4-b]indole Derivatives
- Compound 13b (): 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Key Differences: Replaces the pyridoindole core with a pyrimidoindole system and introduces a sulfamoylphenyl group. Impact: The sulfamoyl group enhances hydrogen-bonding capacity, as shown by IR peaks at 1662 cm⁻¹ (C=O stretch) and 95% yield in synthesis .
Substituent Modifications on the Acetamide Moiety
Aromatic Ring Substitutions
Thioacetamide vs. Oxoacetamide
- Compound 28 (): N-(3,3-Dimethylbutyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Comparative Data Tables
Table 1: Structural and Physical Properties
Biological Activity
N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1246055-96-8 |
| Molecular Formula | CHNO |
| Molecular Weight | 349.4 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrido-Indole Core : This is achieved through cyclization of appropriate precursors under specific conditions.
- Introduction of the Methoxyphenyl Group : Achieved via substitution reactions.
- Acetylation : The final step involves introducing the acetamide group through acetylation reactions.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance:
- Inhibition of Viral Replication : Studies have shown that certain derivatives can inhibit the replication of viruses such as hepatitis C and influenza at low concentrations (IC50 values ranging from 0.20 to 0.35 μM) .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- COX Inhibition : Preliminary results indicate that related compounds can inhibit COX enzymes (COX-1 and COX-2), with IC50 values reported between 19.45 μM and 42.1 μM for various derivatives .
Antitubercular Activity
In vitro studies have demonstrated that compounds derived from similar scaffolds show activity against Mycobacterium tuberculosis:
- Activity Against MTB : Compounds with structural similarities have been effective in inhibiting the growth of drug-resistant strains of MTB .
Case Study 1: Antiviral Evaluation
A study evaluated the antiviral efficacy of a series of pyrido-indole derivatives against various viral strains. The results indicated that some compounds displayed potent inhibitory effects on viral replication pathways.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of pyrimidine derivatives related to this compound. The study utilized RT-PCR to assess mRNA levels of inflammatory markers (iNOS and COX enzymes), revealing significant downregulation in treated cells compared to controls.
Q & A
Basic: What are the recommended synthetic routes for N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide, and what key reaction conditions must be optimized?
The synthesis typically involves multi-step organic reactions , starting with the formation of the pyridoindole core followed by functionalization with acetamide and methoxyphenyl groups. Key steps include:
- Condensation reactions to assemble the heterocyclic core, often requiring bases (e.g., NaOH) and polar aprotic solvents like dimethylformamide (DMF) .
- Thioether or sulfanyl group incorporation via nucleophilic substitution, optimized at 60–80°C for 6–12 hours to maximize yield .
- Final amide coupling using activating agents (e.g., EDC/HOBt) under inert atmospheres to prevent hydrolysis .
Critical parameters : Temperature control (±2°C), solvent purity, and catalyst selection (e.g., Pd/C for hydrogenation steps) significantly impact yield and purity .
Basic: Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound?
- 1H/13C NMR : Essential for verifying the pyridoindole core, methoxyphenyl substituents, and acetamide linkage. Aromatic protons in the indole ring appear as doublets at δ 7.2–8.1 ppm, while the methoxy group resonates as a singlet at δ ~3.8 ppm .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches at 1650–1750 cm⁻¹ and N-H bends at 3300–3500 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyridoindole system and confirms intramolecular hydrogen bonding patterns .
Advanced: How can researchers resolve discrepancies in biological activity data observed across different in vitro assays for this compound?
- Assay standardization : Use positive controls (e.g., known kinase inhibitors) and validate cell line viability (e.g., MTT assays) to rule out cytotoxicity artifacts .
- Solubility adjustments : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation, which may cause false negatives in enzyme inhibition assays .
- Dose-response curves : Perform 8–12-point IC50 measurements to account for batch-to-batch variability in compound purity .
- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and Western blotting for target phosphorylation inhibition .
Advanced: What strategies are effective in optimizing the yield and purity during the multi-step synthesis of this compound?
- Stepwise monitoring : Use TLC or HPLC after each reaction to isolate intermediates and minimize side products .
- Purification techniques : Employ flash chromatography (silica gel, hexane/EtOAc gradient) for non-polar intermediates and preparative HPLC (C18 column, acetonitrile/water) for polar final products .
- Acid-base workup : Extract unreacted starting materials using 1M HCl or NaHCO3, particularly after amide coupling steps .
- Crystallization : Recrystallize the final product from ethanol/water (7:3 v/v) to achieve ≥95% purity, as confirmed by NMR .
Advanced: How should researchers approach the analysis of conflicting data from NMR and X-ray crystallography when determining the compound's conformation?
- Dynamic vs. static structures : NMR captures solution-state conformers (e.g., rotameric equilibria of the methoxyphenyl group), while X-ray provides a single crystal lattice conformation. Use variable-temperature NMR to identify dynamic processes .
- DFT calculations : Compare experimental NMR chemical shifts and X-ray bond angles with density functional theory (B3LYP/6-31G*) models to reconcile discrepancies .
- Hirshfeld surface analysis : Evaluate crystal packing forces (e.g., π-π stacking, H-bonding) that may stabilize non-solution conformations .
Basic: What are the critical functional groups in this compound that influence its reactivity and potential biological interactions?
- Pyridoindole core : Acts as a planar aromatic system for π-stacking with enzyme active sites (e.g., kinase ATP-binding pockets) .
- Acetamide linker : Participates in hydrogen bonding with residues like Asp86 in PDE5 or Glu285 in COX-2 .
- Methoxyphenyl group : Enhances lipophilicity (cLogP ~2.8) and modulates metabolic stability via steric hindrance of oxidative demethylation .
- Carbonyl groups : Serve as electrophilic centers for nucleophilic attack in prodrug strategies (e.g., esterification) .
Advanced: What computational methods can predict the compound's interaction with biological targets, and how should experimental data be integrated?
- Molecular docking (AutoDock Vina) : Screen against homology models of targets (e.g., serotonin receptors) using flexible ligand docking and MM-GBSA scoring .
- MD simulations (GROMACS) : Run 100-ns trajectories to assess binding stability and identify key residue interactions (e.g., salt bridges with Arg112 in 5-HT2A) .
- QSAR models : Corrogate experimental IC50 values with descriptors like polar surface area (PSA) and H-bond donor count to prioritize analogs .
- Validation : Cross-check computational predictions with SPR (binding kinetics) and mutational studies (e.g., alanine scanning of predicted contact residues) .
Basic: What are the stability considerations for this compound under different storage and experimental conditions?
- Solid state : Store at –20°C under argon to prevent oxidation of the indole nitrogen. DSC analysis shows decomposition onset at 210°C .
- Solution stability : In aqueous buffers (pH 7.4), t1/2 is 48 hours at 25°C; degradation products include hydrolyzed acetamide (detected by LC-MS) .
- Light sensitivity : Protect from UV exposure to avoid photooxidation of the methoxyphenyl group (confirmed by UV-Vis at λmax 280 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
